Ethaselen

Description

This compound is an orally bioavailable organoselenium inhibitor of thioredoxin reductase 1 (TrxR1), with potential antineoplastic activity. Upon oral administration, this compound specifically binds to the selenocysteine-cysteine redox pair in the C-terminal active site of TrxR1 and inhibits its activity, which may result in growth inhibition and the induction of apoptosis in TrxR1 overexpressing tumor cells. TrxR1, upregulated in many cancer cell types, plays a key role in various redox-dependent cellular pathways, regulates transcription factor activity, inhibits apoptosis, and promotes cell growth and survival.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

has antineoplastic activity; structure in first source

Adjuvant, Immunologic

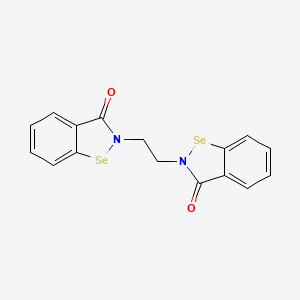

Structure

2D Structure

Properties

CAS No. |

217798-39-5 |

|---|---|

Molecular Formula |

C16H12N2O2Se2 |

Molecular Weight |

422.2 g/mol |

IUPAC Name |

2-[2-(3-oxo-1,2-benzoselenazol-2-yl)ethyl]-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C16H12N2O2Se2/c19-15-11-5-1-3-7-13(11)21-17(15)9-10-18-16(20)12-6-2-4-8-14(12)22-18/h1-8H,9-10H2 |

InChI Key |

SFFSGPCYJCMDJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)CCN3C(=O)C4=CC=CC=C4[Se]3 |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1,2-bis(1,2-benzisoselenazolone-3(2H)-ketone))ethane BBSKE cpd ethaselen |

Origin of Product |

United States |

Foundational & Exploratory

Ethaselen's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaselen (BBSKE) is a novel organoselenium compound that has demonstrated significant potential as an anticancer agent. Currently in clinical development, its primary mechanism of action involves the targeted inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox control that is often overexpressed in cancer cells.[1][2][3][4] This inhibition disrupts the cellular redox balance, leading to a cascade of events that culminate in cancer cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism: Selective Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound is an orally active and selective inhibitor of thioredoxin reductase (TrxR).[5] It specifically targets the unique selenocysteine-cysteine redox pair located in the C-terminal active site of mammalian TrxR1. This targeted binding leads to a potent, mixed-type inhibition of the enzyme's activity. The inhibition of TrxR1 is a critical first step in this compound's anticancer effects, as this enzyme plays a crucial role in maintaining the reduced state of thioredoxin (Trx) and protecting cells from oxidative stress. Cancer cells, which often exhibit higher levels of reactive oxygen species (ROS), are particularly dependent on the TrxR1/Trx system for survival, making TrxR1 an attractive therapeutic target.

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The efficacy of this compound has been quantified across various experimental models. The following tables summarize the key quantitative data on its inhibitory activity and cellular effects.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (TrxR1 Inhibition) | Wild-type Human TrxR1 | 0.5 µM | |

| Rat TrxR1 | 0.35 µM | ||

| A549 cells (12h treatment) | 4.2 µM | ||

| A549 cells (24h treatment) | 2 µM | ||

| Inhibition Constants | Ki (binding to free enzyme) | 0.022 µM | |

| Kis (binding to enzyme-substrate complex) | 0.087 µM |

Table 1: In Vitro Inhibition of Thioredoxin Reductase 1 by this compound

| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |

| A549 (NSCLC) | 2.5-10 µM | 12, 24 hours | Suppressed cell viability in a concentration- and time-dependent manner. | |

| A549 (NSCLC) | 5-10 µM | 12, 24 hours | Caused a clear concentration-dependent increase in ROS levels. | |

| A549 and H1299 (NSCLC) | 5 µmol/l | Pre-treatment | Inhibited the radiation-induced increase in TrxR activity. | |

| K562/CDDP (Cisplatin-resistant) | Varies | Varies | Synergistic effects with cisplatin. | |

| LoVo (Colon) | Varies | Varies | Synergistic effects with cisplatin. |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Animal Model | Dosage | Duration | Effect | Reference |

| A549 Xenograft Mice | 36, 72, 108 mg·kg−1·d−1 (oral) | 10 days | Dose-dependent inhibition of tumor growth and TrxR activity in tumor tissues. |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Downstream Effects

The inhibition of TrxR1 by this compound triggers a series of downstream events that collectively contribute to its anticancer activity.

Induction of Oxidative Stress and Apoptosis

By inhibiting TrxR1, this compound disrupts the cell's primary defense against oxidative stress. This leads to an accumulation of reactive oxygen species (ROS), which in turn induces a lethal endoplasmic reticulum stress and mitochondrial dysfunction. The elevated ROS levels activate the intrinsic, or mitochondrial-induced, pathway of apoptosis. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol and subsequent activation of caspase-3.

Caption: this compound-induced apoptotic pathway via TrxR1 inhibition and ROS production.

Modulation of Stress-Activated Protein Kinase (SAPK) Pathways

The accumulation of intracellular ROS also leads to the activation of p38 and JNK signaling pathways. These pathways are critical mediators of cellular stress responses and can promote apoptosis. The activation of p38 and JNK by this compound has been shown to be essential for its growth-inhibitory and pro-apoptotic effects, particularly when used in combination with other chemotherapeutic agents like oxaliplatin.

References

- 1. This compound synergizes with oxaliplatin in tumor growth inhibition by inducing ROS production and inhibiting TrxR1 activity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antimetastatic effect and underlying mechanisms of thioredoxin reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Ethaselen as a Thioredoxin Reductase 1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaselen (BBSKE) is a novel, orally active organoselenium compound that has demonstrated significant potential as an anticancer agent through its targeted inhibition of mammalian thioredoxin reductase 1 (TrxR1).[1][2][3] TrxR1 is a key selenoenzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis, and is often overexpressed in various cancer types, contributing to tumor growth, drug resistance, and poor patient outcomes.[4][5] this compound selectively targets the C-terminal selenocysteine-cysteine (Sec-Cys) redox pair of TrxR1, leading to enzyme inhibition, increased intracellular reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function as a TrxR1 inhibitor.

Introduction to this compound and Thioredoxin Reductase 1

This compound, with the chemical name 1,2-[bis(1,2-benzisoselenazolone-3(2H)-ketone)]ethane, is a synthetic organoselenium compound. Its primary molecular target is thioredoxin reductase 1 (TrxR1), a member of the pyridine nucleotide-disulfide oxidoreductase family. The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells, responsible for reducing oxidized proteins and scavenging ROS.

In many cancer cells, the upregulation of the thioredoxin system helps to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity, thereby promoting cell survival and resistance to therapy. By inhibiting TrxR1, this compound disrupts this critical redox balance, leading to a pro-oxidative intracellular environment that preferentially induces apoptosis in cancer cells.

Mechanism of Action of this compound

This compound functions as a potent and specific inhibitor of mammalian TrxR1. It exhibits a mixed-type inhibition pattern and specifically targets the unique selenocysteine-cysteine redox pair located in the C-terminal active site of the enzyme. This selective binding is crucial as it does not significantly affect the N-terminal active site or the activity of related enzymes like glutathione reductase.

The inhibition of TrxR1 by this compound leads to a cascade of downstream cellular events:

-

Increased Reactive Oxygen Species (ROS): Inactivation of TrxR1 prevents the reduction of thioredoxin, leading to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS levels.

-

Induction of Apoptosis: The elevated ROS levels trigger the intrinsic (mitochondrial-induced) apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

-

Modulation of Signaling Pathways: this compound-mediated TrxR1 inhibition has been shown to suppress the nuclear factor κB (NF-κB) signaling pathway and activate p38 and JNK signaling pathways. It can also decrease the expression of EGFR, HER2, and other proteins involved in cell migration and invasion.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound against TrxR1 and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

| Enzyme Inhibition Data | Value | Enzyme Source | Reference |

| IC50 | 0.5 µM | Wild-type human TrxR1 | |

| IC50 | 0.35 µM | Rat TrxR1 | |

| Ki | 0.022 µM | Free enzyme | |

| Kis | 0.087 µM | Enzyme-substrate complex |

| Cellular Activity Data | Cell Line | Assay | Value | Treatment Duration | Reference |

| IC50 (TrxR1 Inhibition) | A549 | TrxR1 Activity Assay | 4.2 µM | 12 hours | |

| IC50 (TrxR1 Inhibition) | A549 | TrxR1 Activity Assay | 2 µM | 24 hours | |

| IC50 (Cell Viability) | K562/CDDP | MTT Assay | 1.36 times that of K562 | 48 hours | |

| IC50 (Cell Viability) | SGC-7901 | CCK-8 Assay | 14.27 µM | 24 hours | |

| IC50 (Cell Viability) | HGC-27 | CCK-8 Assay | 7.93 µM | 24 hours | |

| IC50 (Cell Viability) | BGC-823 | CCK-8 Assay | 17.02 µM | 24 hours | |

| IC50 (Cell Viability) | MGC-803 | CCK-8 Assay | 10.59 µM | 24 hours |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity. The following are protocols for key experiments cited in the literature.

Thioredoxin Reductase 1 (TrxR1) Activity Assay (Insulin Reduction Assay)

This assay measures the enzymatic activity of TrxR1 by monitoring the reduction of insulin.

Materials:

-

Cell lysate or purified TrxR1

-

Tris-HCl buffer (100 mM, pH 7.6)

-

EDTA (3 mM)

-

NADPH (660 µM)

-

E. coli thioredoxin (Trx) (15 µM)

-

Insulin (0.3 mM)

-

This compound (various concentrations)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.

-

Add the cell lysate (containing 100 µg of total protein) or purified TrxR1 to the reaction mixture.

-

Add E. coli Trx to the mixture.

-

Pre-incubate the mixture with various concentrations of this compound for a specified time.

-

Initiate the reaction by adding insulin.

-

Monitor the reduction of insulin by measuring the increase in turbidity at 650 nm over time. The reduction of insulin causes it to precipitate, leading to an increase in absorbance.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., K562, A549)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in 96-well plates at a density of 5000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.

Materials:

-

Cancer cell lines (e.g., A549)

-

Culture medium

-

This compound (various concentrations)

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 12 or 24 hours).

-

Incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of Action of this compound as a TrxR1 Inhibitor.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

This compound has emerged as a promising TrxR1 inhibitor with significant anticancer activity across a range of cancer cell lines. Its specific mechanism of action, involving the targeted inhibition of the TrxR1 C-terminal active site and subsequent induction of ROS-mediated apoptosis, makes it an attractive candidate for further drug development. The synergistic effects observed when this compound is combined with other chemotherapeutic agents, such as cisplatin, further highlight its potential in combination therapies to overcome drug resistance.

Ongoing and future research will likely focus on its clinical development, with Phase I and II clinical trials having been initiated. Further elucidation of its effects on other cellular pathways and its potential as a radiosensitizer will also be important areas of investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to advance our understanding and application of this compound in cancer therapy.

References

- 1. This compound: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound synergizes with oxaliplatin in tumor growth inhibition by inducing ROS production and inhibiting TrxR1 activity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethaselen's Induction of Reactive Oxygen Species in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaselen (BBSKE) is a novel organoselenium compound that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the targeted inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. This inhibition leads to a cascade of events culminating in the generation of reactive oxygen species (ROS) within the tumor microenvironment, ultimately inducing cancer cell apoptosis and enhancing the efficacy of conventional therapies. This technical guide provides an in-depth overview of the biochemical mechanisms, experimental validation, and key signaling pathways associated with this compound-induced ROS generation in cancer cells.

Core Mechanism of Action: Thioredoxin Reductase Inhibition

This compound is a potent and selective inhibitor of mammalian thioredoxin reductase 1 (TrxR1).[1][2][3][4] It specifically targets the C-terminal active site of TrxR1, which contains a unique selenocysteine-cysteine redox pair. By binding to this site, this compound disrupts the normal electron flow of the thioredoxin system. The inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS levels.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 Value | Notes |

| K562 | Human Erythroleukemia | Not explicitly stated, but effective in inducing apoptosis. | Sensitive to this compound. |

| K562/CDDP | Cisplatin-Resistant Human Erythroleukemia | 1.36 times higher than in K562 cells. | This compound can reverse cisplatin resistance. |

| A549 | Human Lung Carcinoma | Not explicitly stated, but shows dose-dependent suppression of viability. | A model for non-small cell lung cancer (NSCLC). |

| HeLa | Human Cervical Cancer | Effective in inducing apoptosis. | |

| BGC823 | Human Stomach Adenocarcinoma | Effective in inducing apoptosis. | |

| HL60 | Human Promyelocytic Leukemia | Effective in inducing apoptosis. | |

| LoVo | Human Colon Cancer | Effective in inducing apoptosis. | |

| Bel-7402 | Human Hepatocellular Carcinoma | Effective in inducing apoptosis. | |

| Tca8113 | Human Tongue Cancer | Effective in inducing apoptosis. | |

| MCF-7 | Human Breast Adenocarcinoma | Dose-dependently suppresses migration and invasion. |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 36 mg/kg/day | Dose-dependent inhibition. | |

| This compound | 72 mg/kg/day | Dose-dependent inhibition. | |

| This compound | 108 mg/kg/day | Dose-dependent inhibition. | |

| This compound + Cisplatin | 36 mg/kg/day + 1 mg/kg | Synergistic reduction in tumor size. |

Signaling Pathways of this compound-Induced Apoptosis

The accumulation of ROS triggered by this compound activates downstream signaling pathways, primarily leading to apoptosis.

Mitochondrial-Mediated Apoptosis

This compound-induced ROS production promotes the intrinsic or mitochondrial pathway of apoptosis. This involves the regulation of the Bax/Bcl-2 protein ratio, leading to an increase in the pro-apoptotic protein Bax. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.

p38 and JNK Signaling Pathways

In combination with other chemotherapeutic agents like oxaliplatin, this compound-induced ROS generation has been shown to activate the p38 and JNK signaling pathways. The phosphorylation of p38 and JNK is a critical event that contributes to the synergistic induction of apoptosis in cancer cells.

Experimental Protocols

Measurement of Intracellular ROS using DCFH-DA

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.

-

Remove the treatment medium and wash the cells once with PBS.

-

Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated control cells.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Thioredoxin Reductase 1 (TrxR1) Activity Assay (Endpoint Insulin Reduction Assay)

This protocol outlines a common method for determining TrxR1 activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

NADPH

-

Insulin

-

E. coli thioredoxin (Trx)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

TrxR1 specific inhibitor (for determining specific activity)

-

Spectrophotometer

Procedure:

-

Prepare cell lysates by homogenizing or sonicating cells in cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using Bradford assay).

-

Prepare a reaction mixture containing Tris buffer, EDTA, NADPH, insulin, and E. coli Trx.

-

To measure total activity, add a specific amount of cell lysate to the reaction mixture.

-

To measure non-TrxR1 activity, prepare a parallel reaction with the addition of a TrxR1 specific inhibitor.

-

Incubate the reactions at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add DTNB. The reduction of insulin by the thioredoxin system leads to the reduction of DTNB, which can be measured spectrophotometrically at 412 nm.

-

The TrxR1 specific activity is calculated as the difference between the total activity and the activity in the presence of the inhibitor.

Concluding Remarks

This compound represents a promising therapeutic strategy for a variety of cancers by exploiting the inherent redox vulnerabilities of tumor cells. Its ability to selectively inhibit TrxR1 and induce ROS-mediated apoptosis provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Further research into its effects on the broader tumor microenvironment and its potential to induce other forms of cell death, such as ferroptosis, will be crucial in fully understanding its anticancer activity.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaselen's Apoptosis Induction Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaselen, a novel organoselenium compound, has emerged as a promising anticancer agent. Its mechanism of action primarily revolves around the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This technical guide provides an in-depth exploration of the core apoptosis induction pathway mediated by this compound, intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular mechanisms. The guide details the key signaling cascades, presents quantitative data from various studies, outlines experimental methodologies, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress

The principal molecular target of this compound is Thioredoxin Reductase (TrxR), a key enzyme in the cellular antioxidant system. This compound acts as a potent inhibitor of TrxR, leading to a cascade of events that culminate in apoptosis[1][2].

Inhibition of TrxR disrupts the cellular redox balance, resulting in a significant increase in intracellular Reactive Oxygen Species (ROS)[1][3]. This state of oxidative stress is a primary trigger for the downstream apoptotic signaling pathways.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

This compound-induced apoptosis predominantly proceeds via the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular signals, such as the elevated ROS levels caused by TrxR inhibition.

Modulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. This compound treatment leads to a significant increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members. Specifically, the expression of the pro-apoptotic protein Bax is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated[1]. This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane (MOMP). This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. A key molecule released during this process is cytochrome c.

Apoptosome Formation and Caspase Activation

Once in the cytoplasm, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1) and dATP, forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.

Execution of Apoptosis

Activated caspase-3 is the primary executioner caspase. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but used in combination studies | |

| K562/CDDP (Cisplatin-resistant) | Chronic Myelogenous Leukemia | Not explicitly stated, but used in combination studies | |

| SGC-7901 | Gastric Cancer | 14.27 | |

| HGC-27 | Gastric Cancer | 7.93 | |

| BGC-823 | Gastric Cancer | 17.02 | |

| MGC-803 | Gastric Cancer | 10.59 | |

| A549 | Non-small Cell Lung Cancer | Not explicitly stated, but shown to suppress viability | |

| Calu-6 | Lung Cancer | ~10 | |

| HPF (Normal Human Pulmonary Fibroblast) | Normal Lung Fibroblast | ~20 |

Table 2: Quantitative Effects of this compound on Apoptosis and Related Markers

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| K562/CDDP | 1.5 µM this compound + 15 µM Cisplatin (48h) | Increased Apoptosis | 3.17% (Control) vs. 3.96% (Cisplatin alone) vs. a significant increase in Annexin V+/PI- cells with the combination. | |

| BGC-823 | 20 µM this compound (24h) | Increased Apoptosis | ~40% apoptotic cells | |

| SGC-7901 | 20 µM this compound (24h) | Increased Apoptosis | ~50% apoptotic cells | |

| HGC-27 | 10 µM this compound (24h) | Increased Apoptosis | ~60% apoptotic cells | |

| MGC-803 | 20 µM this compound (24h) | Increased Apoptosis | ~45% apoptotic cells | |

| A549 | 15 µM Ebselen (an organoselenium compound similar to this compound) (24h) | Increased Apoptosis | ~25% Annexin V-positive cells | |

| Calu-6 | 15 µM Ebselen (24h) | Increased Apoptosis | ~65% Annexin V-positive cells | |

| K562/CDDP | This compound + Cisplatin | Increased ROS Levels | ROS level was twice that of K562 cells and further increased with combination treatment. | |

| K562 & K562/CDDP | This compound + Cisplatin | Increased Bax/Bcl-2 Ratio | The ratio was "obviously increased" with the combination treatment. |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Bcl-2 Family Proteins

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Caspase-3 Activity Assay

-

Cell Lysis: Lyse the treated and control cells according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) in the provided assay buffer.

-

Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

Cytochrome c Release Assay

-

Cell Fractionation: Separate the cytosolic and mitochondrial fractions of treated and control cells using a cell fractionation kit.

-

Western Blot Analysis: Perform western blotting on both fractions using an antibody specific for cytochrome c.

-

Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Caption: Logical flow of the mitochondrial apoptosis pathway induced by this compound.

Conclusion

This compound represents a compelling anticancer candidate that effectively induces apoptosis in a variety of cancer cell lines. Its primary mechanism of action, the inhibition of thioredoxin reductase, leads to a surge in reactive oxygen species, which in turn activates the intrinsic mitochondrial pathway of apoptosis. This process is characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and the activation of the caspase cascade. The detailed understanding of this pathway, supported by the experimental protocols and data presented in this guide, provides a solid foundation for further research and development of this compound as a therapeutic agent. Future investigations could focus on further elucidating the interplay with other signaling pathways, such as p53 and endoplasmic reticulum stress, and on expanding the quantitative analysis across a broader range of cancer types to fully realize the clinical potential of this promising compound.

References

- 1. This compound: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A thioredoxin reductase inhibitor this compound induces growth inhibition and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

Ethaselen: A Novel Ferroptosis-Inducing Agent for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethaselen, a novel organoselenium compound, is emerging as a promising agent in cancer therapy. While its primary mechanism of action has been characterized as the inhibition of thioredoxin reductase (TrxR), leading to apoptosis, a compelling body of evidence now points towards its significant role in inducing ferroptosis, a distinct iron-dependent form of programmed cell death. This guide provides a comprehensive technical overview of this compound's dual mechanisms of action, with a particular focus on its ability to trigger ferroptosis. We will delve into the core signaling pathways, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and other ferroptosis-inducing agents in oncology.

Introduction to this compound and Ferroptosis

This compound (BBSKE) is an orally bioavailable organoselenium compound that has been investigated for its antineoplastic activities[1]. It was initially developed as a potent inhibitor of mammalian thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells and crucial for maintaining cellular redox homeostasis[2]. By inhibiting TrxR1, this compound disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis[3].

Ferroptosis is a more recently described form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is distinct from apoptosis and is primarily regulated by the glutathione peroxidase 4 (GPX4) antioxidant system. The inhibition of GPX4 or the depletion of its cofactor, glutathione (GSH), leads to unchecked lipid peroxidation and, ultimately, cell death.

Recent research has established a strong link between the inhibition of the thioredoxin system and the induction of ferroptosis. This connection positions this compound as a molecule of significant interest, not just as an inducer of apoptosis but also as a potent trigger of ferroptosis, offering a multi-pronged attack on cancer cells.

The Core Mechanism: this compound's Inhibition of Thioredoxin Reductase

This compound's primary molecular target is the selenocysteine-containing enzyme TrxR1. It specifically binds to the C-terminal active site of mammalian TrxR1, leading to its inhibition. This targeted inhibition disrupts the entire thioredoxin system, which, in addition to TrxR1, includes thioredoxin (Trx) and NADPH. The thioredoxin system is a key cellular antioxidant pathway, responsible for reducing disulfide bonds in proteins and detoxifying ROS.

Inhibition of TrxR1 by this compound leads to a cascade of downstream effects:

-

Increased Oxidative Stress: The compromised thioredoxin system is unable to effectively reduce oxidized proteins and other molecules, leading to a significant increase in intracellular ROS levels.

-

Induction of Apoptosis: Elevated ROS can damage cellular components, including mitochondria, leading to the release of cytochrome c and the activation of caspase-dependent apoptotic pathways.

The following diagram illustrates the central role of TrxR1 and the impact of its inhibition by this compound.

This compound's Role in Ferroptosis Induction

The connection between TrxR1 inhibition and ferroptosis provides a strong rationale for this compound's role as a ferroptosis inducer. While direct studies on this compound-induced ferroptosis are emerging, the mechanistic link is well-supported by research on other organoselenium compounds and TrxR inhibitors.

The induction of ferroptosis by this compound is hypothesized to occur through the following interconnected pathways:

-

GSH Depletion: The thioredoxin and glutathione systems are interconnected. Inhibition of TrxR1 can lead to a depletion of the cellular pool of reduced glutathione (GSH), a critical cofactor for GPX4.

-

GPX4 Inactivation: With reduced GSH levels, the activity of GPX4 is compromised. GPX4 is the primary enzyme responsible for detoxifying lipid hydroperoxides. Its inactivation is a central event in ferroptosis.

-

Lipid Peroxidation: The inability to neutralize lipid hydroperoxides leads to their accumulation in cellular membranes, particularly those rich in polyunsaturated fatty acids (PUFAs). This unchecked lipid peroxidation damages membrane integrity and leads to cell death.

-

Iron-Dependent ROS Production: The increased oxidative stress environment caused by TrxR1 inhibition can promote the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, further exacerbating lipid peroxidation.

The signaling pathway for this compound-induced ferroptosis is visualized below.

Quantitative Data on this compound's Efficacy

The anticancer effects of this compound have been quantified in numerous preclinical and clinical studies. This section summarizes key quantitative data in structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| K562 | Human Leukemia | ~1.5 (in combination) | 48 | |

| K562/CDDP | Cisplatin-Resistant Leukemia | ~1.5 (in combination) | 48 | |

| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | |

| HeLa | Cervical Cancer | Not specified | Not specified | |

| BGC823 | Stomach Adenocarcinoma | Not specified | Not specified | |

| HL60 | Human Leukemia | Not specified | Not specified | |

| LoVo | Colon Cancer | Not specified | Not specified | |

| Bel-7402 | Epithelial Hepatoma | Not specified | Not specified | |

| Tca8113 | Tongue Cancer | Not specified | Not specified |

Note: Specific IC50 values for single-agent this compound were not consistently reported in the reviewed literature; some studies focused on its synergistic effects.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| A549 Xenograft | This compound | 36, 72, 108 mg/kg/day | Dose-dependent inhibition of tumor growth | |

| A549 Xenograft | This compound + Radiotherapy | 5 µmol/l (pretreatment) | Enhanced efficacy of radiation therapy | |

| LoVo Xenograft | This compound + Cisplatin | Not specified | Synergistic tumor growth inhibition |

Table 3: this compound Clinical Trial Information

| Trial Identifier | Phase | Cancer Type | Status | Dosage | Key Findings | Reference |

| NCT02166242 | Phase 1 | Advanced Non-Small Cell Lung Cancer (High TrxR Expression) | Completed | 1200 mg/day | Well-tolerated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and ferroptosis research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.

Lipid Peroxidation Assay (MDA Assay)

Objective: To quantify the level of lipid peroxidation in cells treated with this compound by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Cells treated with this compound and controls

-

Lysis buffer (e.g., RIPA buffer)

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Harvest and lyse the cells.

-

To 100 µL of cell lysate, add 100 µL of SDS (8.1%) and 750 µL of acetic acid (20%, pH 3.5).

-

Add 750 µL of TBA (0.8%) and incubate at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Use a standard curve of MDA to quantify the concentration in the samples.

GPX4 Activity Assay

Objective: To measure the enzymatic activity of GPX4 in this compound-treated cells.

Materials:

-

Cell lysates

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 0.1 mM EDTA)

-

NADPH

-

Glutathione reductase

-

GSH

-

Phosphatidylcholine hydroperoxide (PCOOH) or cumene hydroperoxide (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, glutathione reductase, and GSH.

-

Add cell lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate (PCOOH or cumene hydroperoxide).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate GPX4 activity based on the rate of NADPH consumption.

The following diagram illustrates a typical experimental workflow for investigating this compound-induced ferroptosis.

Conclusion and Future Directions

This compound represents a compelling anticancer agent with a dual mechanism of action that includes both apoptosis and ferroptosis. Its ability to inhibit TrxR1, a key enzyme in cellular redox regulation, not only triggers classical apoptotic pathways but also creates a cellular environment ripe for ferroptotic cell death. The induction of ferroptosis, a non-apoptotic cell death pathway, is particularly significant in the context of cancers that have developed resistance to traditional apoptosis-inducing therapies.

Future research should focus on several key areas:

-

Direct Confirmation of this compound-Induced Ferroptosis: While the evidence is strongly suggestive, studies that directly and comprehensively characterize the ferroptotic effects of this compound in various cancer models are needed.

-

Biomarker Development: Identifying predictive biomarkers for sensitivity to this compound, such as the expression levels of TrxR1 and GPX4, will be crucial for patient stratification in clinical trials.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, particularly those that modulate iron metabolism or induce oxidative stress, could lead to more effective treatment regimens.

-

Clinical Translation: Further clinical trials are warranted to evaluate the efficacy and safety of this compound, both as a monotherapy and in combination, in a broader range of cancer types.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Ethaselen: An In-depth Technical Guide on Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethaselen (also known as BBSKE or 1,2-[bis(1,2-benzisoselenazolone-3(2H)-ketone)]ethane) is a novel, orally active organoselenium compound that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the selective inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation that is often overexpressed in cancer cells. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), induction of apoptosis, and sensitization of cancer cells to conventional therapies like cisplatin. While extensive research has highlighted its therapeutic promise and progression into clinical trials, a comprehensive public repository of its oral bioavailability and pharmacokinetic profile remains elusive. This guide synthesizes the available information to provide a foundational understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a potent inhibitor of mammalian TrxR1, targeting the C-terminal active site of the enzyme.[1][2] This targeted inhibition disrupts the thioredoxin system, a crucial component of the cellular antioxidant defense and redox signaling.[1][2] By compromising this system, this compound induces oxidative stress and triggers programmed cell death in various cancer cell lines, including non-small cell lung cancer (NSCLC), for which it has undergone Phase I and II clinical trials in China.[3] The compound has also been shown to reverse cisplatin resistance in certain cancer models, highlighting its potential in combination chemotherapy regimens.

Oral Bioavailability and Pharmacokinetics

Detailed quantitative data on the oral bioavailability and pharmacokinetic parameters of this compound in humans from publicly available literature is currently limited. The compound is consistently referred to as "orally active," and its progression through clinical trials for oral administration substantiates this claim. However, specific values for key pharmacokinetic parameters have not been widely published.

Preclinical Data

Information regarding the preclinical pharmacokinetics of this compound is sparse in the public domain. While some studies allude to in vivo experiments in mouse models, they primarily focus on efficacy and mechanism of action rather than detailing the pharmacokinetic profile.

Clinical Data

This compound has been the subject of clinical investigation, notably in a Phase I trial for advanced NSCLC (NCT02166242). These trials have established a well-tolerated oral dose. However, the specific pharmacokinetic data from these trials, including Cmax, Tmax, AUC, and half-life, have not been fully disclosed in peer-reviewed publications.

Metabolism

Studies in rats have provided initial insights into the metabolic fate of this compound following oral administration.

Table 1: Summary of this compound Metabolism in Rats

| Phase | Metabolic Reaction | Detected Metabolites |

| Phase I | Oxidation | Oxidized BBSKE |

| Methylation | Methylated BBSKE | |

| S-methylation | S-methylated BBSKE | |

| Phase II | Glucuronidation | Glucuronide of BBSKE |

Data sourced from a study on the metabolic pathway of BBSKE in rats.

Experimental Protocol: Metabolite Identification in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Single oral administration of this compound (200 mg/kg).

-

Sample Collection: Urine, feces, bile, and plasma were collected at specified time points.

-

Analytical Method: Liquid chromatography-mass spectrometry (LC-MSn) was employed to identify the metabolites. The structural elucidation was based on the fragmentation patterns observed in the mass spectra.

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is thioredoxin reductase 1 (TrxR1). Inhibition of TrxR1 disrupts the cellular redox balance, leading to a cascade of downstream effects that culminate in cancer cell death.

Core Signaling Pathway

Caption: this compound's mechanism of action targeting TrxR1.

The inhibition of TrxR1 by this compound prevents the reduction of oxidized thioredoxin, leading to an accumulation of ROS. This oxidative stress contributes to mitochondrial dysfunction. Furthermore, TrxR1 inhibition has been shown to suppress the activity of NF-κB, a transcription factor that regulates the expression of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The resulting shift in the Bax/Bcl-2 ratio further promotes mitochondrial-mediated apoptosis through the release of cytochrome c and subsequent caspase activation.

Experimental Workflows

General Pharmacokinetic Study Workflow

A typical workflow for assessing the oral pharmacokinetics of a compound like this compound would involve the following steps.

Caption: A standard workflow for a preclinical oral pharmacokinetic study.

Conclusion and Future Directions

This compound is a promising oral anticancer agent with a well-defined mechanism of action targeting the thioredoxin system. While its oral activity is established through its clinical development, a significant gap exists in the public availability of its detailed oral bioavailability and pharmacokinetic data. The metabolic pathways have been partially elucidated in preclinical models, revealing oxidation, methylation, and glucuronidation as key routes.

For drug development professionals, the lack of comprehensive pharmacokinetic data necessitates a conservative approach to dose prediction and modeling for new indications or combination therapies. Future research and publication of data from completed clinical trials are crucial for a more complete understanding of this compound's clinical pharmacology. This will enable more precise dose optimization, better management of potential drug-drug interactions, and ultimately, the realization of its full therapeutic potential. Researchers are encouraged to consult clinical trial registries and publications from the primary research groups for the most up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel organoselenium anticancer agent targeting thioredoxin reductase 1 reverses cisplatin resistance in drug-resistant K562 cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Ethaselen in Lung Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaselen is a novel organoselenium compound that has demonstrated significant preclinical antitumor activity in lung cancer models. This document provides a comprehensive technical overview of the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy in both in vitro and in vivo models, and detailed experimental protocols. This compound functions as a potent and specific inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox regulation that is often overexpressed in cancer cells. Inhibition of TrxR1 by this compound leads to an increase in intracellular reactive oxygen species (ROS), subsequent oxidative stress, and the induction of mitochondria-mediated apoptosis. Preclinical studies have shown that this compound can suppress the viability of non-small cell lung cancer (NSCLC) cells, inhibit tumor growth in xenograft models, and enhance the efficacy of standard therapies such as radiotherapy and chemotherapy. This guide aims to provide researchers and drug development professionals with a detailed understanding of the preclinical data supporting the investigation of this compound as a potential therapeutic agent for lung cancer.

Introduction

Lung cancer remains the leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The thioredoxin system, and specifically the enzyme thioredoxin reductase 1 (TrxR1), plays a critical role in maintaining cellular redox homeostasis and supporting cancer cell proliferation and survival. Elevated levels of TrxR1 have been observed in various cancers, including lung cancer, making it an attractive target for anticancer drug development.

This compound is an organoselenium compound designed to specifically target and inhibit TrxR1. Its mechanism of action is centered on the induction of oxidative stress and subsequent apoptosis in cancer cells. This document summarizes the key preclinical findings for this compound in lung cancer models.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of TrxR1. This inhibition disrupts the cellular redox balance, leading to a cascade of events culminating in apoptotic cell death.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound specifically targets the C-terminal active site of mammalian TrxR1.[1][2] This targeted inhibition leads to a dose-dependent decrease in TrxR1 activity within lung cancer cells.

Induction of Reactive Oxygen Species (ROS)

The inhibition of TrxR1 by this compound results in an accumulation of intracellular reactive oxygen species (ROS).[2] This increase in oxidative stress is a key driver of the subsequent apoptotic signaling.

Induction of Mitochondria-Mediated Apoptosis

The elevated ROS levels trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a caspase cascade, ultimately resulting in programmed cell death.

Figure 1: Proposed mechanism of action of this compound in lung cancer cells.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various NSCLC cell lines. While specific IC50 values for this compound are not consistently reported in the public domain, studies have demonstrated its ability to significantly suppress cell viability in cell lines such as A549 and H1299.[1][2] For reference, the structurally related organoselenium compound Ebselen has reported IC50 values in lung cancer cell lines.

Table 1: In Vitro Activity of Ebselen (a related organoselenium compound) in NSCLC Cell Lines

| Cell Line | Histology | IC50 (µM) at 24h |

| A549 | Adenocarcinoma | ~12.5 |

| Calu-6 | Anaplastic Carcinoma | ~10 |

Note: Data for Ebselen is provided for context. Specific IC50 values for this compound in a comprehensive panel of lung cancer cell lines are not publicly available.

In Vivo Efficacy

The antitumor activity of this compound has been assessed in a human NSCLC xenograft model using A549 cells.

Monotherapy in A549 Xenograft Model

In a study utilizing BALB/c nude mice bearing A549 xenografts, oral administration of this compound at doses of 36, 72, and 108 mg/kg/day for 10 days resulted in a dose-dependent inhibition of tumor growth.

Table 2: In Vivo Efficacy of this compound Monotherapy in A549 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral (i.g.) | - |

| This compound | 36 | Oral (i.g.) | Data not explicitly quantified |

| This compound | 72 | Oral (i.g.) | Data not explicitly quantified |

| This compound | 108 | Oral (i.g.) | Data not explicitly quantified |

Note: While visual data from the study clearly shows a dose-dependent reduction in tumor volume, the specific percentage of tumor growth inhibition was not reported in a tabular format.

Combination Therapy

This compound has also been evaluated in combination with standard-of-care therapies, demonstrating the potential for synergistic effects.

-

Radiotherapy: Pretreatment with this compound (5 µmol/l) was shown to sensitize NSCLC cells (A549 and H1299) to radiation, enhancing the efficacy of radiotherapy both in vitro and in vivo.

-

Chemotherapy: In an A549 xenograft model, combination therapy of this compound (36 mg/kg/day, oral) with cisplatin (1 mg/kg, intraperitoneal) resulted in significantly reduced tumor size compared to either agent alone.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, and AUC, are not extensively available in the public literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Figure 2: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Thioredoxin Reductase 1 (TrxR1) Activity Assay

This assay measures the enzymatic activity of TrxR1 in cell or tissue lysates.

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NADPH, and insulin.

-

Assay Initiation: Add the cell lysate to the reaction mixture and incubate at 37°C.

-

DTNB Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the reaction. TrxR1 will reduce DTNB to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Activity Calculation: Calculate the TrxR1 activity based on the rate of TNB formation.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.

-

Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

A549 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Figure 3: Experimental workflow for an A549 xenograft study.

-

Animal Model: Use female BALB/c nude mice, 4-6 weeks old.

-

Cell Preparation: Culture A549 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^7 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume using the formula: (length x width^2)/2.

-

Randomization and Treatment: When the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound orally (by gavage) at the desired doses daily for the duration of the study. The control group receives the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Conclusion

The preclinical data for this compound in lung cancer models are promising. Its targeted inhibition of TrxR1, leading to ROS-mediated apoptosis, represents a rational approach for cancer therapy. The observed in vitro and in vivo efficacy, particularly in combination with standard treatments, warrants further investigation. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of lung cancer subtypes, including those with acquired resistance to current therapies. This comprehensive preclinical foundation supports the continued clinical development of this compound as a potential new treatment for lung cancer.

References

- 1. Dose-biomarker-response modeling of the anticancer effect of this compound in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaselen's Impact on the Thioredoxin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a pivotal antioxidant and redox-regulating system in mammalian cells.[1] TrxR, a selenoenzyme, is the only known enzyme that reduces oxidized Trx, thereby maintaining cellular redox homeostasis, supporting DNA synthesis, and regulating signal transduction.[1] In many cancer types, the thioredoxin system is overexpressed, contributing to tumor growth, survival, and resistance to therapy.[2][3] This makes TrxR an attractive pharmacological target for anticancer drug development.[4]

Ethaselen, also known as 1,2-[bis(1,2-benzisoselenazolone-3(2H)-ketone)]ethane (BBSKE), is a novel organoselenium compound that has emerged as a potent and specific inhibitor of mammalian thioredoxin reductase 1 (TrxR1). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular processes, and the experimental protocols used to elucidate its function.

Mechanism of Action: Specific Inhibition of Thioredoxin Reductase 1

This compound acts as a potent inhibitor of mammalian TrxR1, rather than a substrate. Its mechanism is highly specific, targeting the unique C-terminal active site of TrxR1, which contains a selenocysteine-cysteine (Sec-Cys) redox pair. This interaction is characterized by an initial mixed-type inhibition pattern at submicromolar concentrations. By selectively binding to this site, this compound effectively blocks the electron transfer from NADPH to thioredoxin, disrupting the entire Trx system. Importantly, this compound does not significantly affect the activity of related enzymes like glutathione reductase or the disulfide-reduction capability of thioredoxin itself.

Caption: Mechanism of TrxR1 inhibition by this compound.

Quantitative Effects of this compound

This compound's inhibition of TrxR1 translates into potent anticancer effects across various cell lines. It not only induces cell death directly but also synergizes with conventional chemotherapeutic agents, enhancing their efficacy.

Table 1: Synergistic Effects of this compound with Cisplatin (CDDP)

Cell Line: K562 (Human Leukemia) and K562/CDDP (Cisplatin-Resistant)

| Treatment Group | IC₅₀ of CDDP (µM) | Combination Index (CI) | Outcome |

| K562 Cells | |||

| CDDP Alone | Not specified | - | - |

| CDDP + this compound | Not specified | 0.169 | Significant Synergism |

| K562/CDDP Cells | |||

| CDDP Alone | 260.986 | - | High Resistance |

| CDDP + this compound | 12.368 | 0.107 | Resistance Reversal |

Data sourced from a study on cisplatin-resistant K562 cells. The molar ratio of CDDP to this compound was 10:1. A CI < 0.95 indicates synergy.

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Treatment | Effect | Reference |

| A549 & H1299 (NSCLC) | 5 µmol/l this compound (BBSKE) + Radiation | Inhibited radiation-induced increase in TrxR activity. | |

| K562/CDDP | This compound + CDDP | Increased intracellular Reactive Oxygen Species (ROS) levels significantly more than CDDP alone. | |

| MCF-7 (Breast Cancer) & LoVo (Colon Cancer) | This compound (dose-dependent) | Suppressed cell migration and invasion. | |

| A549 (NSCLC) | This compound (dose-dependent) | Caused thioredoxin oxidation and enhanced cellular ROS levels. |

Downstream Cellular Effects & Signaling Pathways

The inhibition of TrxR1 by this compound triggers a cascade of downstream events, primarily mediated by increased oxidative stress.

Induction of Oxidative Stress and Apoptosis

By crippling the TrxR1/Trx system, this compound leads to an accumulation of intracellular Reactive Oxygen Species (ROS). This elevated oxidative stress disrupts downstream signaling pathways. One key consequence is the suppression of nuclear factor κB (NF-κB) activity. This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-3 and executes the apoptotic program.

References

- 1. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synergizes with oxaliplatin in tumor growth inhibition by inducing ROS production and inhibiting TrxR1 activity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a potent mammalian thioredoxin reductase 1 inhibitor and novel organoselenium anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Measuring Thioredoxin Reductase Activity after Ethaselen Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethaselen, a novel organoselenium compound, has emerged as a potent and specific inhibitor of mammalian thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation.[1][2][3] TrxR is overexpressed in many cancer cells and contributes to tumor growth, drug resistance, and metastasis, making it a prime target for anticancer drug development.[2][4] this compound specifically targets the C-terminal selenocysteine-cysteine redox pair of TrxR1, leading to the inhibition of its activity. This inhibition disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell proliferation.

These application notes provide a detailed protocol for measuring thioredoxin reductase activity in biological samples following treatment with this compound. The primary method described is the widely used 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay.

Principle of the Assay

The thioredoxin reductase activity assay is based on the reduction of DTNB (Ellman's reagent) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the TrxR activity in the sample. To ensure the specificity of the measurement, a parallel reaction is run in the presence of a specific TrxR inhibitor. The difference in the rate of DTNB reduction between the untreated and inhibitor-treated samples represents the specific TrxR activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory effect on thioredoxin reductase.

Table 1: Inhibitory Potency of this compound against Thioredoxin Reductase 1 (TrxR1)

| Enzyme Source | IC50 Value (µM) | Reference |

| Wild-type human TrxR1 | 0.5 | |

| Rat TrxR1 | 0.35 | |

| Intracellular TrxR1 in A549 cells (12h treatment) | 4.2 | |

| Intracellular TrxR1 in A549 cells (24h treatment) | 2.0 |

Table 2: Kinetic Parameters of this compound Inhibition on Mammalian TrxR1

| Parameter | Value (µM) | Description | Reference |

| Ki | 0.022 | Inhibition constant for binding to the free enzyme | |

| Kis | 0.087 | Inhibition constant for binding to the enzyme-substrate complex |

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for cultured cells treated with this compound.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, or a commercial cell lysis buffer)

-

Protease inhibitor cocktail

-

Dounce homogenizer or sonicator

-

Microcentrifuge

Procedure:

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells into a pre-chilled tube. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail (e.g., 2 x 10^6 cells per 100-200 µL of buffer).

-

Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or sonicate the lysate in short pulses (e.g., 3 seconds on, 10 seconds off for 30 repeats) to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at 10,000-18,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including TrxR, and keep it on ice.

-